1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxyphenol in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, such as reduction and hydroxylation, to yield the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating various biochemical pathways to exert its effects.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one can be compared with similar compounds such as:
2-(3,4-Dimethoxyphenyl)ethanol: Known for its use in delignification studies and as a model compound in oxidation reactions.
1-(3,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one: Another compound with a similar structure, used in various synthetic and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17,19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILXBGDHLUCSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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